![molecular formula C21H21NO B2751056 (2-Aminophenyl)[bis(2-methylphenyl)]methanol CAS No. 94964-71-3](/img/structure/B2751056.png)

(2-Aminophenyl)[bis(2-methylphenyl)]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

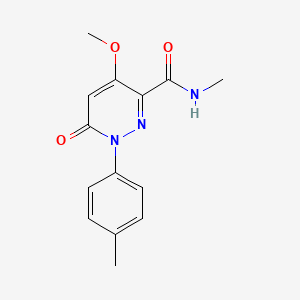

“(2-Aminophenyl)[bis(2-methylphenyl)]methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C21H21NO .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Applications De Recherche Scientifique

Catalysis and Synthesis

N-Monomethylation of Aromatic Amines

Research demonstrates the use of methanol for the selective methylation of aromatic amines, transforming them into their corresponding monomethylated secondary amines. This process utilizes RuHCl(CO)(PNHP) catalysts at low catalyst loading, underlining the efficiency of methanol as a methylating agent in organic synthesis (Ogata et al., 2018).

Catalytic Oxidation of Secondary Alcohols

A study on μ-chlorido-bridged dimanganese(II) complexes shows their ability to catalyze the oxidation of secondary alcohols to ketones using methanol, highlighting a sustainable approach to ketone synthesis (Alexandru et al., 2014).

Direct N-Monomethylation Using Methanol

Research presents a method for the direct N-monomethylation of aromatic primary amines using methanol, emphasizing the reaction's broad substrate scope and excellent selectivities, which is important for the development of efficient and sustainable synthetic methodologies (Li et al., 2012).

RuCl3-Catalyzed N-Methylation and Transfer Hydrogenation

A study reports a clean method for selective N-methylation of amines using methanol, with RuCl3.xH2O as a catalyst. This process highlights the dual use of methanol as a C1 synthon and H2 source, contributing to sustainable chemical synthesis (Sarki et al., 2021).

Material Science and Memory Devices

Ferrocene-Terminated Hyperbranched Polyimide for Memory Devices

In the field of materials science, research on ferrocene-terminated hyperbranched polyimide demonstrates its application in memory devices, showcasing the material's superior solubility, thermal stability, and nonvolatile memory characteristics (Tan et al., 2017).

Propriétés

IUPAC Name |

(2-aminophenyl)-bis(2-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-15-9-3-5-11-17(15)21(23,18-12-6-4-10-16(18)2)19-13-7-8-14-20(19)22/h3-14,23H,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESCBUTWJJXJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)

![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)